5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-18-12-4-2-3-10(7-12)5-6-15-13-16-8-11(14)9-17-13/h2-4,7-9H,5-6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRYYBUDTNAUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 5-Chloropyrimidin-2-Amine
Alkylation of the pyrimidin-2-amine nitrogen with 2-(3-methoxyphenyl)ethyl bromide represents a straightforward route. In a representative procedure, 5-chloropyrimidin-2-amine (1 eq) is reacted with 2-(3-methoxyphenyl)ethyl bromide (1.2 eq) in DMF at 130°C for 6–8 hours using K₂CO₃ (1.5 eq) as a base. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the target compound in 43% yield, analogous to the synthesis of N-(2,4-dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Challenges include competing N7-alkylation and the need for excess alkylating agent to drive the reaction.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates requiring milder conditions, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 5-chloropyrimidin-2-amine with 2-(3-methoxyphenyl)ethanol. This method avoids strong bases and high temperatures, achieving 38% yield in THF at 0°C to room temperature. However, scalability is limited by the cost of reagents and byproduct removal.
Palladium-Catalyzed C–N Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig protocol enables coupling of 5-chloro-2-iodopyrimidine with 2-(3-methoxyphenyl)ethylamine using Pd(II) catalysts. Optimized conditions involve dichlorobis(triphenylphosphine)Pd(II) (5 mol%), xantphos (10 mol%), and NaOtBu (2.5 eq) in toluene at 110°C for 12 hours under nitrogen. This method achieves 56–82% yields for analogous N-arylpyrimidin-2-amines, though N-alkyl variants like 5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine may require extended reaction times (24–36 hours) due to reduced nucleophilicity of alkylamines.
Table 1: Ligand Screening for Buchwald-Hartwig Amination
Xantphos outperforms dppp and BINAP by enhancing catalyst stability and reducing side reactions.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers a lower-cost alternative, utilizing CuI (20 mol%), 1,10-phenanthroline (40 mol%), and Cs₂CO₃ in DMSO at 120°C. While this method avoids precious metals, yields for N-alkylpyrimidin-2-amines rarely exceed 25%, making it less practical.
Reductive Amination Pathways
Reductive amination of 5-chloropyrimidin-2-amine with 3-methoxyphenylacetaldehyde using NaBH₃CN in MeOH provides a one-pot route. However, the aldehyde precursor’s instability and competing imine formation limit reproducibility, yielding ≤22% after HPLC purification.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Limitations
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | 43 | Simple setup, low cost | Over-alkylation, moderate yield |
| Buchwald-Hartwig | 56–82 | High selectivity, scalable | Pd cost, oxygen-sensitive |
| Mitsunobu | 38 | Mild conditions | Expensive reagents |
| Ullmann | 25 | Copper-based catalysis | Low yield, long reaction time |
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis prioritizes Buchwald-Hartwig amination due to its reliability. Key optimizations include:
-
Solvent Selection : Replacing toluene with 2-MeTHF improves reaction homogeneity and reduces toxicity.
-
Catalyst Recycling : Pd recovery via aqueous extraction (e.g., with EDTA) reduces costs by 15–20%.
-
Microwave Assistance : Reducing reaction time from 24 hours to 2 hours at 150°C under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with structurally related pyrimidin-2-amine derivatives to highlight the impact of substituents on physicochemical properties and reactivity. Key analogues include:
Key Observations :
- Halogen vs. Methoxy Substitution : Replacement of chlorine with fluorine (e.g., 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine) reduces molecular weight and may alter electronic properties, affecting binding affinity in biological targets .
- Phenethyl vs.
- Methoxy vs. Ethoxy Groups: In , the ethoxy group in N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine introduces conformational flexibility and stronger hydrogen-bonding interactions compared to methoxy groups, as seen in its crystal structure .
Comparison with Other Pyrimidines :
- Chlorinated Pyrimidines : Compounds like 4-Chloro-6-isopropylpyrimidin-2-amine () show lower steric hindrance, enabling faster nucleophilic substitution but reduced regioselectivity in C–H activation .
- Trifluoromethyl Derivatives : and highlight trifluoromethyl-substituted pyrimidines (e.g., 3-Chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine), where electron-withdrawing CF₃ groups enhance stability but reduce solubility compared to methoxy-substituted analogues .
Biological Activity
5-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of a chloro group and a methoxyphenyl ethyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C13H15ClN2O
- Molecular Weight: 250.73 g/mol
The compound's structure features a pyrimidine ring, which is crucial for its biological activity, along with functional groups that enhance its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. For example, similar compounds demonstrated significant inhibition of COX-2 activity with IC50 values comparable to the standard anti-inflammatory drug celecoxib (IC50 = 0.04 μmol) .
Case Study: In Vitro Analysis
A study examining the anti-inflammatory effects of various pyrimidine derivatives reported that compounds similar to this compound exhibited potent suppression of COX-2 activity. The in vitro assays indicated that these compounds could significantly reduce inflammation in models such as carrageenan-induced paw edema .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 (IC50 = 0.04 μmol) | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Targeting specific molecular pathways |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the chloro and methoxy groups plays a critical role in enhancing its reactivity and interaction with biological targets.
Key Findings on SAR
- Chloro Group: Enhances electrophilicity, facilitating interactions with nucleophilic sites on enzymes.
- Methoxy Group: Provides electron-donating properties, which can stabilize the molecule and improve binding affinity to targets.
- Pyrimidine Core: Essential for maintaining structural integrity and biological function.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves sequential nucleophilic substitution reactions. For example, reacting 2-amino-5-chloropyrimidine with 2-(3-methoxyphenyl)ethyl bromide under reflux in aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃. Temperature control (80–100°C) and reaction time (12–24 hrs) are critical for achieving >70% yield .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 90°C | Balances reaction rate and side reactions |
| Base | K₂CO₃ | Facilitates deprotonation without hydrolysis |
Q. How can the structural identity and purity of this compound be confirmed post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy group at δ ~3.8 ppm, pyrimidine protons at δ 6.5–8.5 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching theoretical mass (±2 ppm).
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N motifs between pyrimidine and ethylamine groups) .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Approach :
- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) .
- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays to test inhibition of EGFR or VEGFR2 .
- Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., Gefitinib for EGFR) to assess potency.
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar vs. non-polar solvents be resolved?
- Contradiction : Some studies report solubility in DMSO (>50 mg/mL), while others note limited solubility in water (<0.1 mg/mL) .
- Resolution :
- Experimental : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Computational : Calculate logP (e.g., using MarvinSketch) to predict partitioning (predicted logP = 2.8 suggests moderate hydrophobicity) .
Q. What strategies mitigate competing side reactions during the final amination step?
- Challenge : Over-alkylation or dehalogenation under basic conditions.
- Solutions :
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, reducing side reactions at 60°C .
- Solvent Screening : Switch from DMF to toluene to suppress nucleophilic displacement of chlorine .
Q. How do structural modifications (e.g., replacing 3-methoxyphenyl with fluorophenyl) affect pharmacokinetic properties?
- Comparative Study :
- ADME Profiling :
| Derivative | LogP | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 3-MeO-Phe | 2.8 | 85 | 45 |
| 3-F-Phe | 3.1 | 92 | 30 |
- Conclusion : Fluorination increases lipophilicity and protein binding but reduces metabolic stability .
Methodological Notes
- Data Synthesis : Cross-referenced crystallographic data (Acta Cryst.), synthetic protocols (university studies), and pharmacological assays (PubChem).
- Advanced Techniques : Emphasized computational modeling (e.g., logP, reaction path simulations) for hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
